Cas no 2228968-20-3 ({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)

{1-(5-Bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine is a specialized heterocyclic compound featuring a bromo-chloropyridine core coupled with a cyclopropylmethanamine moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and chloro substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The cyclopropyl group contributes steric and electronic effects, potentially influencing biological activity in drug discovery. Its amine functionality allows for further derivatization, facilitating the development of targeted molecules. Suitable for controlled environments, this compound is characterized by high purity and stability, meeting rigorous research and industrial standards.
{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine structure
2228968-20-3 structure
商品名:{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine
CAS番号:2228968-20-3
MF:C10H12BrClN2
メガワット:275.572680473328
CID:6284872
PubChem ID:165946547

{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine 化学的及び物理的性質

名前と識別子

    • {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine
    • EN300-1936686
    • {1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
    • 2228968-20-3
    • インチ: 1S/C10H12BrClN2/c11-8-3-7(9(12)14-5-8)4-10(6-13)1-2-10/h3,5H,1-2,4,6,13H2
    • InChIKey: GYMROWZQIITXHE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(=C1)CC1(CN)CC1)Cl

計算された属性

  • せいみつぶんしりょう: 273.98724g/mol
  • どういたいしつりょう: 273.98724g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936686-0.1g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
0.1g
$1144.0 2023-09-17
Enamine
EN300-1936686-5g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
5g
$3770.0 2023-09-17
Enamine
EN300-1936686-10g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
10g
$5590.0 2023-09-17
Enamine
EN300-1936686-1g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
1g
$1299.0 2023-09-17
Enamine
EN300-1936686-5.0g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
5g
$3770.0 2023-05-24
Enamine
EN300-1936686-0.05g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
0.05g
$1091.0 2023-09-17
Enamine
EN300-1936686-2.5g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
2.5g
$2548.0 2023-09-17
Enamine
EN300-1936686-0.5g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
0.5g
$1247.0 2023-09-17
Enamine
EN300-1936686-0.25g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
0.25g
$1196.0 2023-09-17
Enamine
EN300-1936686-1.0g
{1-[(5-bromo-2-chloropyridin-3-yl)methyl]cyclopropyl}methanamine
2228968-20-3
1g
$1299.0 2023-05-24

{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine 関連文献

{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamineに関する追加情報

Introduction to {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine (CAS No. 2228968-20-3)

{1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number {2228968-20-3}, represents a unique structural motif that combines a pyridine ring with a cyclopropyl group, making it a promising candidate for further exploration in drug discovery and development. The presence of both bromo and chloro substituents on the pyridine ring enhances its reactivity, making it an attractive scaffold for synthesizing novel bioactive molecules.

The compound's molecular structure is characterized by a nitrogen-containing heterocycle (pyridine) linked to a cyclopropyl moiety through a methylamino group. This particular arrangement of functional groups has been studied for its potential applications in the development of small-molecule inhibitors targeting various biological pathways. Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of this compound that make it a compelling candidate for further investigation.

In the realm of drug discovery, the significance of {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine lies in its ability to interact with biological targets in a highly specific manner. The pyridine ring, known for its versatility in medicinal chemistry, serves as a key pharmacophore that can be modulated to enhance binding affinity and selectivity. The cyclopropyl group, on the other hand, contributes to the compound's overall steric profile, influencing its solubility and metabolic stability. These characteristics make it an ideal candidate for designing molecules with improved pharmacokinetic properties.

Recent studies have demonstrated the potential of this compound as an intermediate in the synthesis of more complex molecules with therapeutic applications. Researchers have leveraged its structural features to develop derivatives that exhibit inhibitory activity against enzymes and receptors involved in critical biological processes. For instance, modifications to the pyridine ring have been shown to enhance binding to protein targets, while alterations to the cyclopropyl group can improve metabolic resistance. These findings underscore the importance of {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine as a building block in medicinal chemistry.

The synthesis of {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The bromo and chloro substituents on the pyridine ring are particularly sensitive to reaction conditions, necessitating careful optimization to achieve high yields and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have facilitated more efficient routes to this compound, enabling researchers to explore its potential more rapidly.

From a computational perspective, the molecular dynamics of {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine have been extensively studied using advanced modeling techniques. These studies have provided valuable insights into its interactions with biological targets, helping researchers design more effective derivatives. For example, molecular docking simulations have identified key residues on protein targets that are critical for binding affinity, guiding the development of molecules with enhanced potency and selectivity. Such computational approaches are integral to modern drug discovery efforts.

The pharmacological profile of {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine has been evaluated through in vitro assays that measure its activity against various biological targets. Preliminary results suggest that this compound exhibits promising inhibitory effects on enzymes and receptors relevant to several therapeutic areas. These findings have prompted further investigation into its potential as a lead compound for drug development. Additionally, studies on its metabolic stability and toxicological profile are ongoing to ensure its safety and efficacy in clinical settings.

The versatility of {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine as a scaffold for drug discovery is further highlighted by its ability to be modified in multiple ways. Researchers can introduce additional functional groups or alter existing ones to fine-tune its pharmacological properties. This flexibility makes it an invaluable tool for designing molecules with tailored therapeutic profiles. As the field of medicinal chemistry continues to evolve, compounds like {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine will play a crucial role in developing new treatments for various diseases.

In conclusion, {1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine (CAS No. 2228968-20-3) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of functional groups makes it an attractive scaffold for developing novel bioactive molecules targeting diverse therapeutic areas. With ongoing advancements in synthetic chemistry and computational modeling, this compound is poised to contribute substantially to future drug discovery efforts.

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